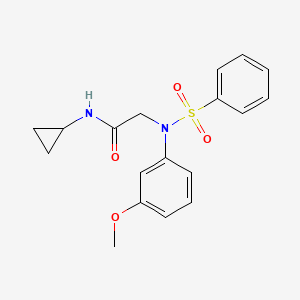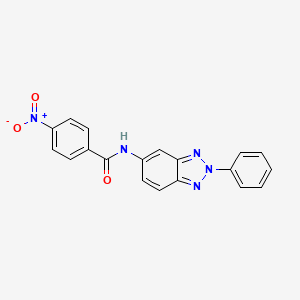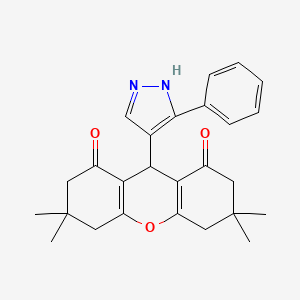
N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders.
作用機序
CPCCOEt is a selective antagonist of the N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The this compound receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. CPCCOEt binds to the this compound receptor and prevents its activation by glutamate, which is the natural ligand of the receptor. This blockade of the this compound receptor results in the inhibition of various downstream signaling pathways, which ultimately leads to the neuroprotective, anticonvulsant, and analgesic effects of CPCCOEt.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can prevent excitotoxicity-induced neuronal death. CPCCOEt has also been shown to reduce the activity of various enzymes such as nitric oxide synthase and cyclooxygenase-2, which are involved in the inflammatory response. In addition, CPCCOEt has been shown to increase the activity of various antioxidant enzymes such as superoxide dismutase and catalase, which can reduce oxidative stress.
実験室実験の利点と制限
CPCCOEt has several advantages for lab experiments. It is a selective antagonist of the N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which allows for the specific targeting of this receptor without affecting other receptors. CPCCOEt is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of CPCCOEt in lab experiments. It has low solubility in water, which can limit its use in in vitro experiments. In addition, CPCCOEt has poor blood-brain barrier penetration, which can limit its use in in vivo experiments.
将来の方向性
There are several future directions for the research on CPCCOEt. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide antagonists that can overcome the limitations of CPCCOEt. In addition, further studies are needed to elucidate the exact mechanism of action of CPCCOEt and to identify the downstream signaling pathways that are involved in its neuroprotective, anticonvulsant, and analgesic effects.
科学的研究の応用
CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. It has been shown to have neuroprotective effects and can prevent excitotoxicity-induced neuronal death. CPCCOEt has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, it has been shown to have analgesic effects and can reduce pain in animal models of chronic pain.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-7-5-6-15(12-16)20(13-18(21)19-14-10-11-14)25(22,23)17-8-3-2-4-9-17/h2-9,12,14H,10-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWAIHVPCKLAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466181.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466188.png)
![3-[3-(benzyloxy)phenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3466190.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3466197.png)
![5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B3466202.png)

![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide](/img/structure/B3466221.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3466228.png)
![[5-bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid](/img/structure/B3466239.png)


![4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3466252.png)